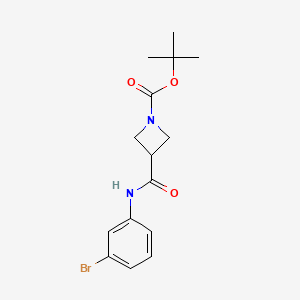
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl and piperidine ring
準備方法
The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine typically involves multiple steps, starting with the preparation of the benzyl halide precursor. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzyl ring through electrophilic aromatic substitution reactions.
Fluorination: Introduction of fluorine atoms to the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: Formation of the final compound through a coupling reaction between the halogenated benzyl precursor and the fluorinated piperidine.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzyl and piperidine rings can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine can be compared with other similar compounds, such as:
1-(3-Bromo-2-chloro-benzyl)-piperidine: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
1-(3-Bromo-2-chloro-benzyl)-4-fluoro-piperidine: Contains only one fluorine atom, which may result in different properties compared to the difluoro derivative.
The uniqueness of this compound lies in its specific combination of halogen atoms and the difluoro-piperidine structure, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClF2N/c13-10-3-1-2-9(11(10)14)8-17-6-4-12(15,16)5-7-17/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCMLIHNUWARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8124530.png)






![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8124591.png)

